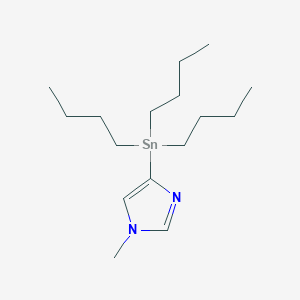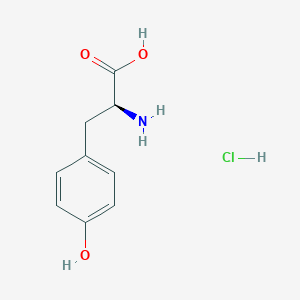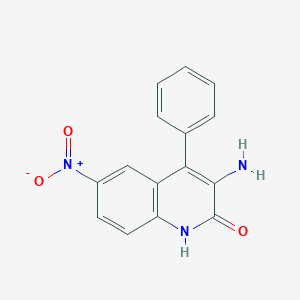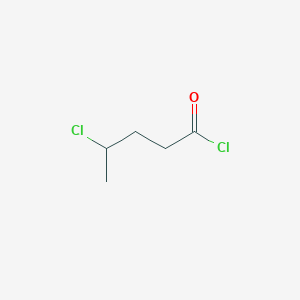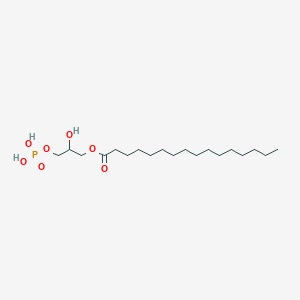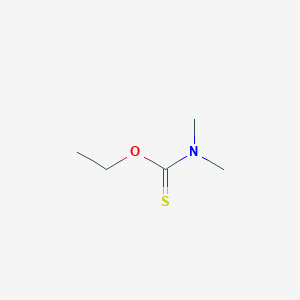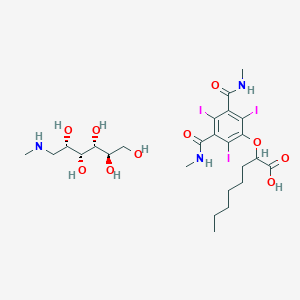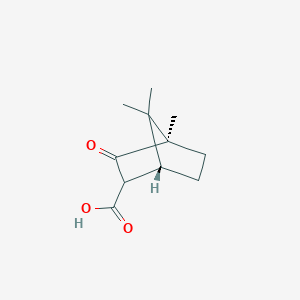
d-Camphocarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Camphocarboxylic Acid, also known as 4,7,7-Trimethyl-3-oxobicyclo [2.2.1]heptane-2-carboxylic acid, is a compound with the molecular formula C11H16O3 . It is prepared by the carboxylation of d-camphor .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H16O3 . The compound has a molecular weight of 196.24 . The percent composition is C 67.32%, H 8.22%, O 24.46% .Physical And Chemical Properties Analysis
This compound forms crystals from benzene, water, ether, or 50% alcohol . It has a melting point of 127-128° . It is sparingly soluble in cold water, more soluble in warm water, and soluble in alcohol, ether, chloroform, and in about 2 parts boiling benzene .Aplicaciones Científicas De Investigación
Luminescent Materials and Sensors
- d-Camphocarboxylic acid is used in the synthesis of luminescent lanthanide metal-organic frameworks (Ln-MOFs), which have applications as broad-range pH and temperature sensors. These materials demonstrate good chemical resistance and stability in various environments, making them useful in physiological environments and industrial applications (Han, Tian, Li, & Du, 2014).
Photoinitiators in Biomedical Applications
- Derivatives of this compound, like carboxylated camphorquinone, are developed as visible-light photoinitiators. These compounds show higher photoreactivity compared to their predecessors and are used in the preparation of hydrogels for biomedical applications. Their compatibility with human cells, higher crosslink density, and better mechanical properties make them suitable for various medical and dental applications (Kamoun, Winkel, Eisenburger, & Menzel, 2016).
Dental Monomers and Photopolymerization
- This compound, in the form of camphorquinone, is utilized in the synthesis of dental monomers. These monomers exhibit efficient photopolymerization behavior under visible light and are essential in dental applications due to their high conversion rates and controlled volume shrinkage during photopolymerization (Chung, Kim, & Choi, 2000).
Biosynthesis of Dicarboxylic Acids
- In the field of biotechnology, the synthesis of dicarboxylic acids (DCAs), including derivatives of this compound, is gaining importance. These compounds are used in various industries, such as polymers, food, and pharmaceuticals. Advances in metabolic engineering and synthetic biology have enhanced the production efficiency of these acids (Li, Shen, Wang, Sun, & Yuan, 2021).
Organic Electronics
- Derivatives of this compound, like Perylene-3,4,9,10-tetracarboxylic acid diimides (PDIs), find applications in organic electronics. These compounds have been used as pigments and in organic photovoltaic devices and field-effect transistors, showcasing the versatility of this compound derivatives in modern technological applications (Huang, Barlow, & Marder, 2011).
Propiedades
Número CAS |
18530-30-8 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
(1R,4R)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7?,11+/m1/s1 |
Clave InChI |
XNMVAVGXJZFTEH-XGLFCGLISA-N |
SMILES isomérico |
C[C@@]12CC[C@@H](C1(C)C)C(C2=O)C(=O)O |
SMILES |
CC1(C2CCC1(C(=O)C2C(=O)O)C)C |
SMILES canónico |
CC1(C2CCC1(C(=O)C2C(=O)O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





